

Application Notes and Protocols for AT7519 and Cisplatin Combination Therapy

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Compound of Interest

Compound Name: AT7519 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of AT7519, a multi-cyclin-dependent kinase (CDK) inhibitor, and cisplatin, a conventional chemotherapeutic agent. The combination of these two agents has shown promise in overcoming chemoresistance and enhancing anti-cancer efficacy in various cancer types, including ovarian and nasopharyngeal carcinoma.[1][2]

Introduction to the Combination Therapy

AT7519 is a potent inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[3][4] By inhibiting these key regulators of the cell cycle and transcription, AT7519 can induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis.[5][6] Furthermore, its inhibition of CDK9 leads to the suppression of transcription by preventing the phosphorylation of RNA polymerase II, which can downregulate the expression of antiapoptotic proteins like Mcl-1.[5][7]

Cisplatin is a platinum-based chemotherapy drug that exerts its cytotoxic effects primarily by forming DNA adducts, which interfere with DNA replication and transcription, ultimately leading to DNA damage and apoptosis.[8][9][10]



The rationale for combining AT7519 and cisplatin lies in their complementary mechanisms of action. AT7519 can potentiate the effects of cisplatin by preventing the cell from arresting in a state conducive to DNA repair, thereby increasing the likelihood of apoptosis. Studies have demonstrated that this combination acts synergistically to inhibit cancer cell proliferation and induce apoptosis at concentrations where the individual agents are less effective.[1][2]

Data Presentation

Table 1: In Vitro Inhibitory Activity of AT7519

Cell Line	Cancer Type	IC50 (nM)	Assay Type	Incubation Time (hrs)	Reference
HCT116	Colon Cancer	82	Alamar Blue	72	[3]
A2780	Ovarian Cancer	350	Alamar Blue	72	[3]
MM.1S	Multiple Myeloma	500	MTT	48	[3]
U266	Multiple Myeloma	500	MTT	48	[3]
A2058	Melanoma	166	CellTiter-Glo	96	[11]
AsPC1	Pancreatic Cancer	533	PrestoBlue	72	[11]
BxPC3	Pancreatic Cancer	640	PrestoBlue	72	[11]

Table 2: Synergistic Effects of AT7519 and Cisplatin Combination



Cell Line	Cancer Type	AT7519 Conc. (nM)	Cisplatin Conc. (µM)	Effect	Reference
Ovarian Cancer Cells	Ovarian	Varies	Varies	Dose- dependent synergistic inhibition of proliferation and induction of apoptosis	[1]
Nasopharyng eal Carcinoma Cells	Nasopharyng eal	Nanomolar range	Varies	Synergistic growth inhibition and effective against chemo-resistant cells	[2]
IMR32 (MYCN- amplified)	Neuroblasto ma	Varies	Varies	No synergistic or antagonistic effects observed	[12]
NGP (MYCN- amplified)	Neuroblasto ma	Varies	Varies	No synergistic or antagonistic effects observed	[12]

Experimental Protocols Protocol 1: Cell Viability Assay (MTT/MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of AT7519 and cisplatin individually and for assessing the synergistic effects of the combination therapy.

Materials:



- Cancer cell line of interest
- Complete cell culture medium
- AT7519 (stock solution in DMSO)
- Cisplatin (stock solution in saline or water)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[13]
- Solubilization solution (for MTT assay)
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium.[14]
 - Allow cells to adhere and grow for 24 hours.
- Drug Preparation and Treatment:
 - Prepare serial dilutions of AT7519 and cisplatin in complete medium.
 - \circ For single-agent treatments, add 100 μ L of the respective drug dilutions to the wells.
 - For combination treatments, add 50 μL of each drug at the desired concentrations.
 - Include a vehicle control (DMSO for AT7519 and saline/water for cisplatin).
- Incubation:



- Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[3][15]
- MTT/MTS Addition:
 - For MTT assay: Add 10 μL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[14] Then, add 100 μL of solubilization solution and incubate overnight.
 - For MTS assay: Add 20 μL of MTS reagent to each well and incubate for 1-4 hours.
- Data Acquisition:
 - Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.[13][14]
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Determine the IC50 values for each agent using non-linear regression analysis.
 - To assess synergy, use the Chou-Talalay method to calculate the Combination Index (CI).
 A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15]

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis following treatment with AT7519 and cisplatin.

Materials:

- Cancer cell line of interest
- 6-well cell culture plates
- AT7519 and Cisplatin



- · Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
 - Treat cells with AT7519, cisplatin, or the combination at predetermined concentrations for 24-48 hours.[5]
- Cell Harvesting:
 - Collect both adherent and floating cells by trypsinization and centrifugation.
 - Wash the cell pellet twice with cold PBS.
- Staining:
 - Resuspend the cells in 1X Annexin V binding buffer.
 - Add Annexin V-FITC and PI according to the manufacturer's instructions.
 - Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry:
 - Analyze the stained cells by flow cytometry within one hour.
 - Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis



This protocol is for determining the effect of AT7519 and cisplatin on cell cycle distribution.

Materials:

- Cancer cell line of interest
- 6-well cell culture plates
- AT7519 and Cisplatin
- 70% cold ethanol
- Propidium Iodide (PI) staining solution with RNase A
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed and treat cells as described in the apoptosis assay protocol for 6, 12, and 24 hours.
 [5][16]
- · Cell Fixation:
 - Harvest cells and wash with PBS.
 - Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[17]
 - Store the fixed cells at -20°C for at least 2 hours.
- Staining:
 - Centrifuge the fixed cells and wash with PBS.
 - Resuspend the cell pellet in PI staining solution containing RNase A.[17]
 - Incubate for 30 minutes at room temperature in the dark.



- Flow Cytometry:
 - Analyze the DNA content of the cells by flow cytometry.
 - The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]

Protocol 4: Western Blot Analysis

This protocol is for investigating the molecular mechanisms underlying the synergistic effects of AT7519 and cisplatin by examining changes in protein expression and phosphorylation.

Materials:

- · Cancer cell line of interest
- 6-well cell culture plates
- AT7519 and Cisplatin
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary and secondary antibodies
- ECL detection reagent
- Imaging system

Primary Antibodies of Interest:



- Cell Cycle: p-Rb (Ser807/811), Cyclin B1, CDK1
- Apoptosis: Cleaved Caspase-3, Cleaved PARP, Mcl-1, Bim, Bcl-2[1][19][20]
- DNA Damage: y-H2AX
- Transcription: p-RNA Polymerase II (Ser2/5)[7]
- Loading Control: β-actin or GAPDH

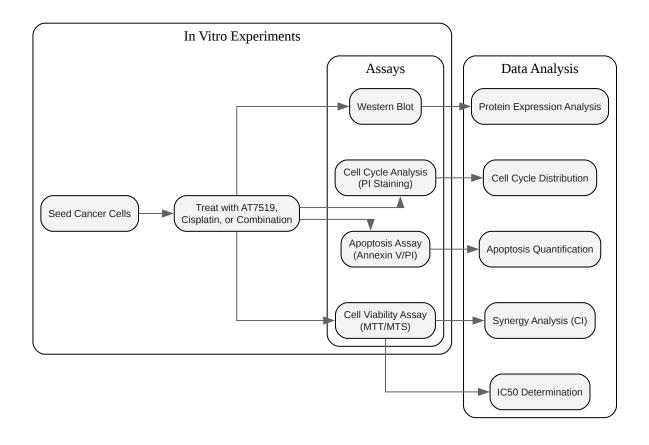
Procedure:

- · Cell Treatment and Lysis:
 - Treat cells as described in the apoptosis assay protocol.
 - Lyse the cells in RIPA buffer on ice.[21]
 - Clarify the lysates by centrifugation and determine the protein concentration.
- SDS-PAGE and Transfer:
 - Denature equal amounts of protein by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.[21]
- Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



- Detection and Analysis:
 - Wash the membrane with TBST.
 - Add ECL detection reagent and capture the chemiluminescent signal.
 - Quantify the band intensities using densitometry software and normalize to the loading control.[21]

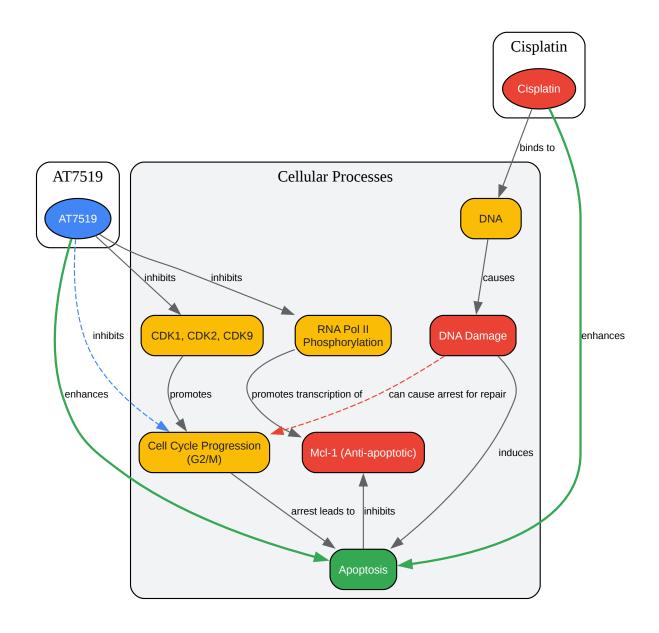
Visualizations



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Caption: Experimental workflow for evaluating AT7519 and cisplatin combination therapy.



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Caption: Synergistic mechanism of AT7519 and cisplatin.



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